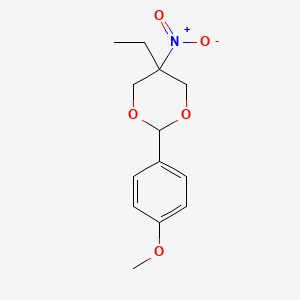
5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a nitro group attached to the dioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane typically involves the reaction of 4-methoxybenzaldehyde with ethyl nitroacetate in the presence of a base, followed by cyclization to form the dioxane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Cyclization: Acid catalysts like p-toluenesulfonic acid, solvents like ethanol.
Major Products Formed
Reduction: Formation of 5-ethyl-2-(4-aminophenyl)-5-nitro-1,3-dioxane.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Cyclization: Formation of more complex heterocyclic compounds.
科学研究应用
5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
5-Ethyl-2-(4-methoxyphenyl)-1,3-dioxane: Lacks the nitro group, resulting in different chemical properties and reactivity.
5-Ethyl-2-(4-hydroxyphenyl)-5-nitro-1,3-dioxane: Contains a hydroxy group instead of a methoxy group, affecting its solubility and biological activity.
5-Ethyl-2-(4-methoxyphenyl)-5-amino-1,3-dioxane: Contains an amino group instead of a nitro group, leading to different biological interactions.
Uniqueness
5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane is unique due to the presence of both the nitro and methoxy groups, which confer specific chemical and biological properties
属性
CAS 编号 |
6283-96-1 |
|---|---|
分子式 |
C13H17NO5 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
5-ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C13H17NO5/c1-3-13(14(15)16)8-18-12(19-9-13)10-4-6-11(17-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3 |
InChI 键 |
MVQYOJJHJXRIRC-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(OC1)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















